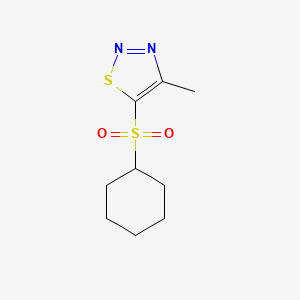
5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with a cyclohexylsulfonyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylsulfonyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.
科学的研究の応用
5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or stability.
作用機序
The mechanism of action of 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring can also participate in various biochemical pathways, affecting cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
- 5-(Phenylsulfonyl)-4-methyl-1,2,3-thiadiazole
- 5-(Cyclohexylsulfonyl)-4-ethyl-1,2,3-thiadiazole
- 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-oxadiazole
Comparison: Compared to similar compounds, 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole is unique due to the presence of the cyclohexylsulfonyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and potential applications. For instance, the cyclohexyl group can enhance the compound’s lipophilicity, affecting its biological activity and solubility.
特性
IUPAC Name |
5-cyclohexylsulfonyl-4-methylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c1-7-9(14-11-10-7)15(12,13)8-5-3-2-4-6-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZGBNKRFSKPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)
![5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3016325.png)

![2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3016328.png)
![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/new.no-structure.jpg)
![4-Methyl-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B3016331.png)
![3-(2-Bromophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B3016337.png)


![N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B3016340.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3016342.png)
![8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B3016343.png)

